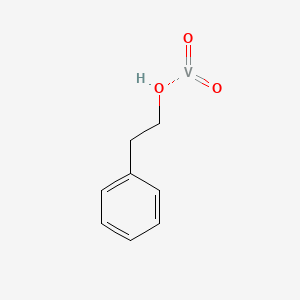
Vanadic acid, 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadic acid, 2-phenylethyl ester is an organic compound with the molecular formula C8H9O3V and a molecular weight of 204.09676 g/mol This compound is a derivative of vanadic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadic acid, 2-phenylethyl ester can be synthesized through the esterification of vanadic acid with 2-phenylethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts in packed-bed reactors can enhance the efficiency of the esterification process, allowing for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Vanadic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanadic acid and 2-phenylethanol.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Vanadic acid and 2-phenylethanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Vanadic acid, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of vanadic acid, 2-phenylethyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release vanadic acid, which can then interact with enzymes and proteins, potentially inhibiting their activity. Vanadic acid is known to mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells . This can lead to the modulation of various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
- Vanadic acid, methyl ester
- Vanadic acid, ethyl ester
- Phosphoric acid esters
Eigenschaften
CAS-Nummer |
99811-56-0 |
|---|---|
Molekularformel |
C8H10O3V |
Molekulargewicht |
205.10 g/mol |
IUPAC-Name |
dioxovanadium;2-phenylethanol |
InChI |
InChI=1S/C8H10O.2O.V/c9-7-6-8-4-2-1-3-5-8;;;/h1-5,9H,6-7H2;;; |
InChI-Schlüssel |
NPQNXMCGGHUNRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCO.O=[V]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)













